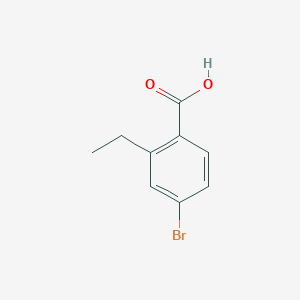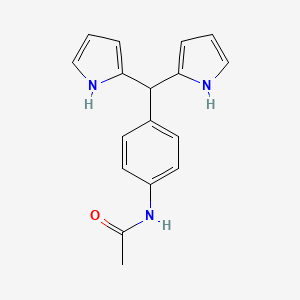
N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide” is a chemical compound with the molecular formula C17H17N3O . It has a molecular weight of 279.34 g/mol . This compound is also known by other names such as N-Acetyl 4-(dipyrrol-2-yl)methylaniline and N-[4-[bis(1H-pyrrol-2-yl)methyl]phenyl]acetamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new bis-dipyrromethane was synthesized using the Lewis acid-catalyzed reaction between a new dialdehyde and pyrrole at room temperature . This method could potentially be adapted for the synthesis of “N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide”.Molecular Structure Analysis
The molecular structure of this compound includes two pyrrole rings attached to a phenyl ring via a methylene bridge . The InChI string and Canonical SMILES provide more detailed information about the molecular structure .Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide” are not available, dipyrromethanes are known to be useful intermediates in the synthesis of porphyrins and their analogs .Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.34 g/mol and an exact mass of 279.137162174 g/mol . It has a topological polar surface area of 60.7 Ų . Other computed properties include a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen
Drug Discovery
Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility . These properties make it a valuable tool for drug design and development .
Material Science
Pyrrole derivatives have significant applications in the field of material science . Their unique chemical structure and properties make them suitable for various applications, including the development of new materials .
Catalysis
Pyrrole derivatives are also used in catalysis . They can participate in various catalytic reactions, contributing to the synthesis of a wide range of compounds .
Synthesis of Porphyrin Derivatives
“N-Acetyl 4-(dipyrrol-2-yl)methylaniline” is a building block for porphyrin derivatives . Porphyrins are particularly important for their photophysical and photochemical properties .
Development of Fluorometric Bis-Dipyrromethane Derivatives
The compound has been used in the synthesis of 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene, a novel fluorometric bis-Dipyrromethane derivative .
Antibacterial and Antitubercular Screening
Some derivatives of the compound have shown promising results in in vitro antibacterial and antitubercular screening .
Synthesis of New Bis (Porphyrins) or Other Related Compounds
This compound has high potential in the synthesis of new bis (porphyrins) or other related compounds .
Research Chemical
“N-Acetyl 4-(dipyrrol-2-yl)methylaniline” is a useful research chemical . It can be provided strictly for research and development purposes .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-Acetyl 4-(dipyrrol-2-yl)methylaniline primarily targets the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial growth and survival, making them attractive targets for antibacterial drug development.
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption of essential biochemical processes in the bacteria.
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes affects multiple biochemical pathways. Enoyl ACP Reductase is involved in the fatty acid synthesis pathway, which is essential for bacterial cell wall formation. On the other hand, DHFR is a key enzyme in the folate pathway, which is necessary for the synthesis of nucleotides and certain amino acids .
Pharmacokinetics
The compound’s high solubility in polar solvents suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By targeting and inhibiting key enzymes, the compound disrupts essential biochemical processes, leading to the death of the bacteria . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Eigenschaften
IUPAC Name |
N-[4-[bis(1H-pyrrol-2-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(21)20-14-8-6-13(7-9-14)17(15-4-2-10-18-15)16-5-3-11-19-16/h2-11,17-19H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZCFUJEUPUUEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443196 |
Source


|
| Record name | N-{4-[Di(1H-pyrrol-2-yl)methyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide | |
CAS RN |
214554-43-5 |
Source


|
| Record name | N-{4-[Di(1H-pyrrol-2-yl)methyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

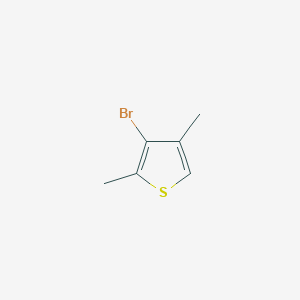
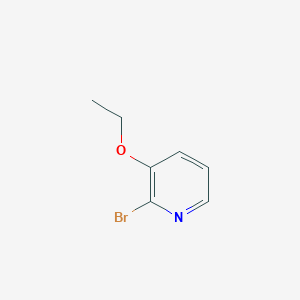


![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)
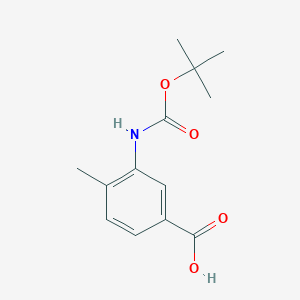

![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)

![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)
